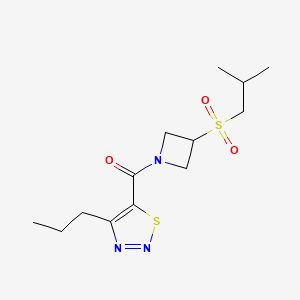

phenyl N-(4-methoxy-2-nitrophenyl)carbamate

カタログ番号 B2662249

CAS番号:

169604-46-0

分子量: 288.259

InChIキー: AVIQJJIORLWADD-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

説明

Phenyl N-(4-methoxy-2-nitrophenyl)carbamate is a chemical compound with the molecular formula C14H12N2O5 . It has a molecular weight of 288.26 .

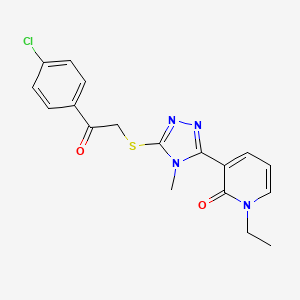

Molecular Structure Analysis

The InChI code for phenyl N-(4-methoxy-2-nitrophenyl)carbamate is 1S/C14H12N2O5/c1-20-11-7-8-12(13(9-11)16(18)19)15-14(17)21-10-5-3-2-4-6-10/h2-9H,1H3,(H,15,17) .科学的研究の応用

Synthesis and Drug Development

- Antitumor Drug Intermediates : Research highlighted the synthesis of phenyl carbamate derivatives as important intermediates in antitumor drugs, particularly in the development of small molecular inhibitors for anti-tumor applications. The synthesis process involves acylation and nucleophilic substitution, indicating potential routes for modifying or creating new compounds with phenyl N-(4-methoxy-2-nitrophenyl)carbamate (Gan et al., 2021).

Materials Science

- Electrochromic Properties : Studies on carbazole and phenyl carbazole derivatives have explored their electrochromic properties, which are valuable in developing materials for electronic displays and smart windows. These materials demonstrate strong color changes and redox activity upon electro-oxidation, which can be controlled by potential modulation (Hsiao & Hsueh, 2015).

Corrosion Inhibition

- Protecting Mild Steel : Research into N-phenyl-benzamide derivatives, including those with methoxy substituents, has shown significant corrosion inhibition on mild steel in acidic environments. The presence of methoxy groups enhances inhibition efficiency, suggesting that phenyl N-(4-methoxy-2-nitrophenyl)carbamate could potentially serve as a corrosion inhibitor (Mishra et al., 2018).

Photoluminescent Materials

- Europium(III) Complexes : The synthesis of carbazole-based europium(III) complexes, which exhibit intense red emission under blue-light excitation, suggests applications in light-emitting diodes (LEDs) and other photoluminescent materials. This research demonstrates the potential of carbazole derivatives in enhancing the performance of luminescent materials (He et al., 2010).

特性

IUPAC Name |

phenyl N-(4-methoxy-2-nitrophenyl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O5/c1-20-11-7-8-12(13(9-11)16(18)19)15-14(17)21-10-5-3-2-4-6-10/h2-9H,1H3,(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVIQJJIORLWADD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)NC(=O)OC2=CC=CC=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

phenyl N-(4-methoxy-2-nitrophenyl)carbamate | |

Synthesis routes and methods

Procedure details

To a solution of 4-methoxy-2-nitroaniline (15.0 g) and diisopropylamine (16.2 ml) in dichloromethane (300 ml) was added dropwise under ice-cooling a solution of phenylchloroformate (16.8 g) in dichloromethane (30 ml). The reaction solution was stirred at room temperature overnight, washed with water and saturated saline and dried over anhydrous MgSO4. The solvent was distilled off. Crystallization of the residue from hexane gave phenyl 4-methoxy-2-nitrophenylcarbamate (12.6 g, 49.1%) as crystals.

Yield

49.1%

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-propyl-2-(tetrahydrofuran-2-yl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B2662167.png)

![N-(2-phenylethyl)-2-[(4-phenylquinazolin-2-yl)sulfanyl]acetamide](/img/structure/B2662168.png)

![1-[3-(Benzenesulfonyl)-6-ethoxyquinolin-4-yl]piperidine-4-carboxamide](/img/structure/B2662173.png)

![2-[3-(3-methylbutyl)-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2662182.png)

![2-{[3-(4-bromophenyl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-yl]sulfanyl}-N-(5-chloro-2,4-dimethoxyphenyl)acetamide](/img/structure/B2662183.png)

![N'-[2-(4-fluorophenoxy)ethanimidoyl]-2-phenoxynicotinohydrazide](/img/structure/B2662186.png)

![(Z)-6-methyl-2-(3-phenylacrylamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2662187.png)

![N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-4-bromobenzamide](/img/structure/B2662188.png)